![molecular formula C7H4N2O2S B1618876 3-Nitrothieno[2,3-c]pyridine CAS No. 28783-28-0](/img/structure/B1618876.png)
3-Nitrothieno[2,3-c]pyridine
概要
説明
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridines has been explored in various studies . For instance, Leung et al. developed a practical synthesis of cycloalkylthienopyridine-2-carboxamides starting from cycloalkanones, methyl formate, 2-cyanoethanethioamide, followed by the reaction of 2-thioxopyridine-3-carbonitrile intermediate with N-aryl-2-bromoacetamides .Molecular Structure Analysis
The 3-Nitrothieno[2,3-c]pyridine molecule contains a total of 17 bond(s). There are 13 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 nitro group(s) (aromatic), 1 Thiophene(s), and 1 Pyridine(s) .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77 % yield). With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .科学的研究の応用
Development of GRK2 Inhibitors
The thieno[2,3-c]pyridine scaffold is used in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors . The thieno[2,3-c]pyridine derivatives serve as starting points for future drug discovery programs . In the search for inhibitors of the GRK2 kinase, a hit compound bearing the thieno[2,3-c]pyridine moiety was identified .
Antibacterial Agents
Thieno[2,3-b]pyridine derivatives have shown significant growth inhibition activity against both Gram-positive and Gram-negative bacteria . Some of these compounds have shown promising inhibition activity against methicillin-resistant Staphylococcus aureus (MRSA) .
DNA Gyrase Inhibitors
Some thieno[2,3-b]pyridine derivatives have been found to inhibit Escherichia coli DNA gyrase . These compounds have shown high inhibitory capacity, with IC50 values of 2.26–5.87 µM .
Kinase Inhibitors
The bicyclic thieno[2,3-c]pyridine system has attracted attention as a potential starting point for the development of kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .
Drug Discovery
Thieno[2,3-c]pyridine derivatives are frequently used as ATP-mimetic kinase inhibitors . These compounds are used in structure-driven optimization processes to prepare potent and highly ligand efficient inhibitors .
Therapeutic Applications
Thieno[3,2-c]pyridine derivatives have been patented for their therapeutic applications . The specific therapeutic applications are not detailed in the patent abstract .
作用機序
Target of Action
3-Nitrothieno[2,3-c]pyridine, a derivative of thieno[2,3-c]pyridine, is a small molecule that primarily targets proteins that interact with glycosaminoglycans (GAGs), particularly heparan sulfate . These proteins play crucial roles in various biological processes, including cell signaling, inflammation, and disease progression .
Mode of Action
The compound binds directly to heparin, a type of GAG . This binding inhibits the interaction of leukocytes with endothelial cells under shear flow, a critical step in the inflammatory response . By blocking this interaction, 3-Nitrothieno[2,3-c]pyridine disrupts the recruitment of leukocytes to sites of inflammation .
Biochemical Pathways
The action of 3-Nitrothieno[2,3-c]pyridine affects multiple biochemical pathways. It interferes with the normal function of heparan sulfate, a key component of the extracellular matrix and cell surface that interacts with a variety of protein ligands . This disruption can impact numerous signaling pathways, leading to downstream effects on cellular function and disease progression .
Pharmacokinetics
Its molecular weight of 18019 g/mol suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of protein-GAG interactions by 3-Nitrothieno[2,3-c]pyridine has significant molecular and cellular effects. It reduces inflammation in animal models of delayed-type hypersensitivity (DTH), TNBS-induced colitis, and experimental autoimmune encephalomyelitis (EAE) . These findings suggest that the compound could have potential therapeutic applications in the treatment of inflammatory and autoimmune diseases .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-nitrothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-4-12-7-3-8-2-1-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBARRPAGIDRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345099 | |
| Record name | 3-Nitrothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28783-28-0 | |
| Record name | 3-Nitrothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



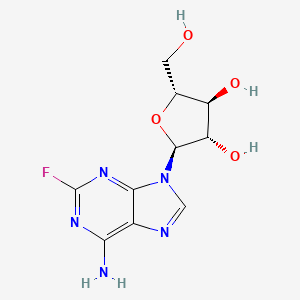
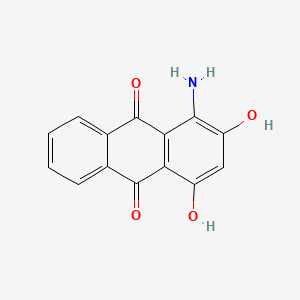


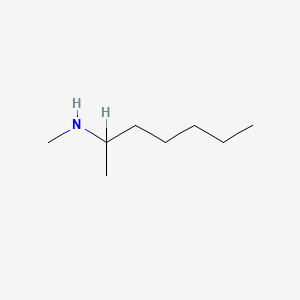
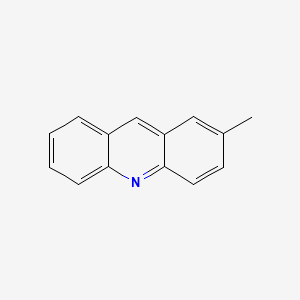



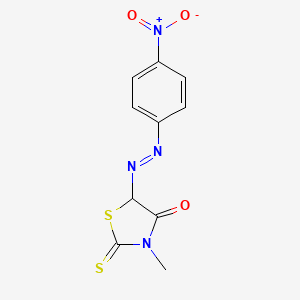



![4-Methylbenzo[c]phenanthrene](/img/structure/B1618815.png)